

Application Notes and Protocols for the Functionalization of 1H-Benzimidazol-4-amine

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Compound of Interest

Compound Name: 1H-Benzimidazol-4-amine

Cat. No.: B180973

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The **1H-benzimidazol-4-amine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its versatile structure, featuring a primary aromatic amine and a reactive imidazole ring, offers multiple points for chemical modification. This document provides detailed application notes and experimental protocols for the functionalization of **1H-Benzimidazol-4-amine**, enabling the synthesis of diverse derivatives for drug discovery and development. The benzimidazole core is found in various drugs and exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Application Notes: Strategies for Functionalization

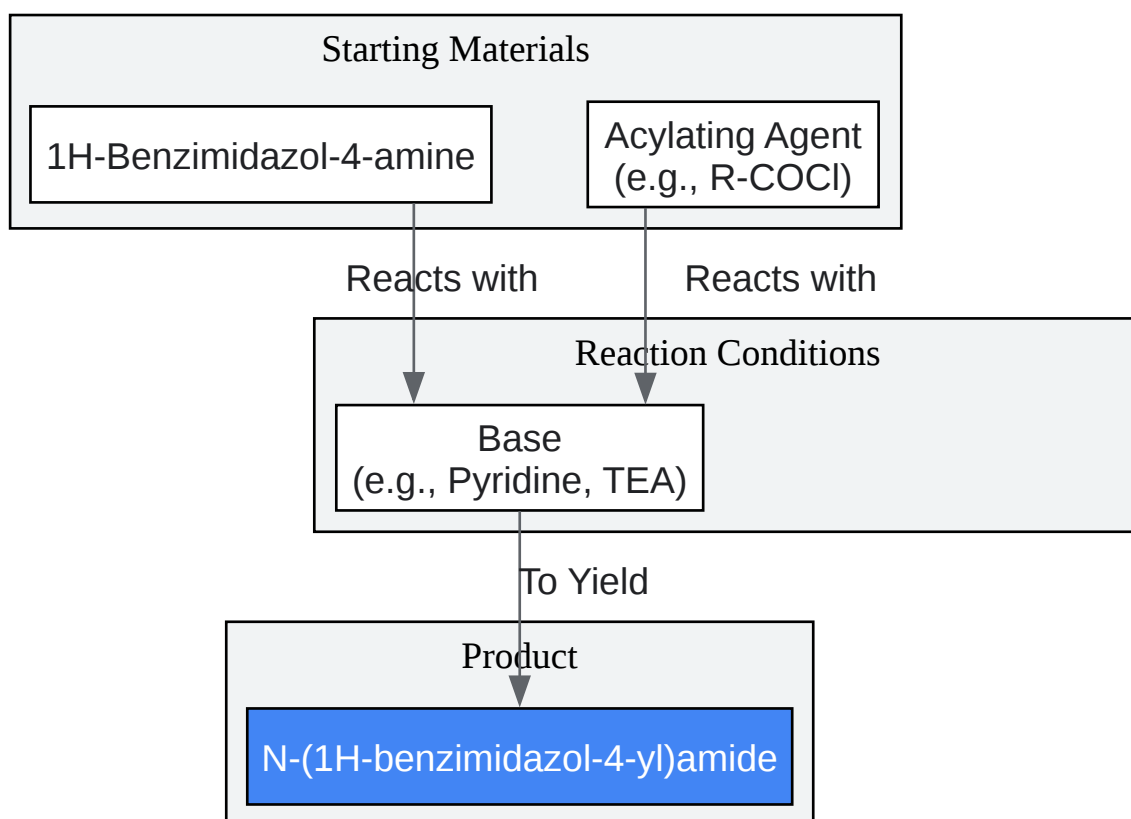
The functionalization of **1H-Benzimidazol-4-amine** can be primarily achieved at two key positions: the exocyclic amino group at the C4 position and the nitrogen atom (N1) of the imidazole ring. Common strategies include N-acylation, N-arylation (via Buchwald-Hartwig amination), and carbon-carbon bond formation (via Suzuki coupling of a halogenated precursor).

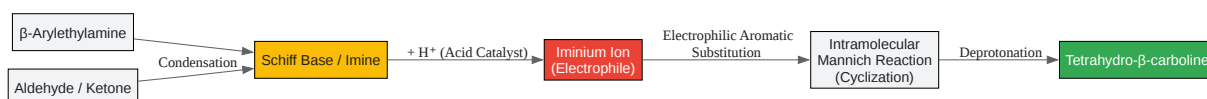
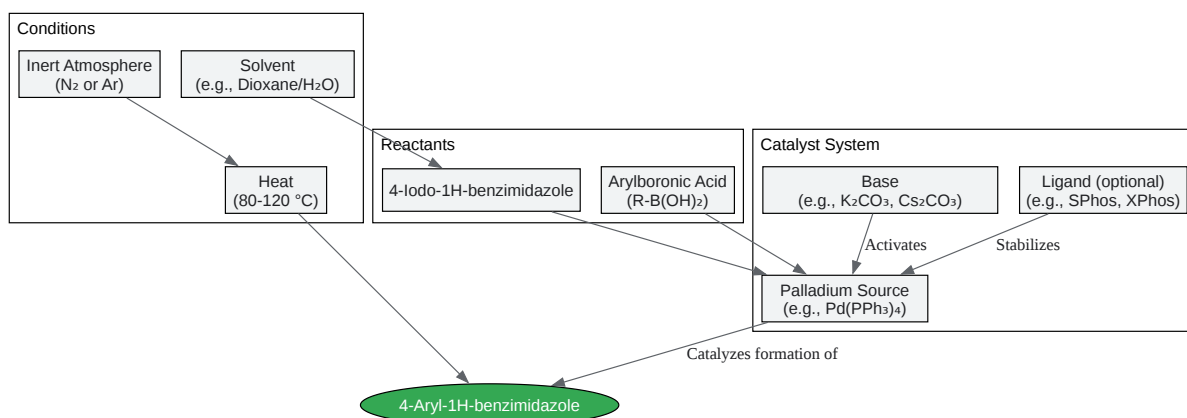
N-Acylation of the 4-Amino Group

N-acylation is a fundamental method to introduce a wide variety of substituents to the 4-amino group, leading to the formation of amide derivatives.[\[5\]](#)[\[6\]](#) This modification can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen

bonding capacity, which in turn influences its biological activity. The reaction is typically straightforward, involving the treatment of the amine with an acylating agent like an acid chloride or anhydride in the presence of a base.

Logical Workflow for N-Acylation





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